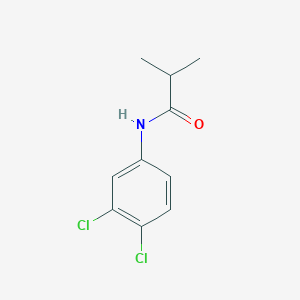
N-(3,4-dichlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry to control broadleaf weeds. DCPA belongs to the family of acetanilide herbicides and is known for its high selectivity towards weed control.
Mécanisme D'action
DCPA acts by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-coenzyme A carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which ultimately kills the plant.
Effets Biochimiques Et Physiologiques
DCPA has been found to have low toxicity to mammals and birds. However, it may cause skin irritation and eye damage in humans. In plants, DCPA has been found to cause chlorosis, necrosis, and stunting of growth.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA is a widely used herbicide in the agricultural industry due to its high selectivity towards weed control. It is also relatively inexpensive and easy to apply. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater.
Orientations Futures
1. Development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact.
2. Investigation of the effects of DCPA on soil microorganisms and soil health.
3. Study of the potential of DCPA as a tool for weed management in organic farming systems.
4. Investigation of the mechanisms underlying the selectivity of DCPA towards broadleaf weeds.
5. Study of the potential of DCPA as a tool for weed control in urban environments.
In conclusion, DCPA is a widely used herbicide in the agricultural industry that has been extensively studied for its herbicidal properties and its effects on the environment. It acts by inhibiting the synthesis of fatty acids in the target plants and has low toxicity to mammals and birds. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater. Future research directions include the development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact, investigation of the effects of DCPA on soil microorganisms and soil health, and study of the potential of DCPA as a tool for weed control in urban environments.
Méthodes De Synthèse
DCPA can be synthesized by reacting 3,4-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields DCPA as a white crystalline solid.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCPA is commonly used in the production of crops such as potatoes, carrots, and onions.
Propriétés
Numéro CAS |
882-14-4 |
|---|---|
Nom du produit |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
Formule moléculaire |
C10H11Cl2NO |
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
VVFDYYARGWIPOT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
882-14-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



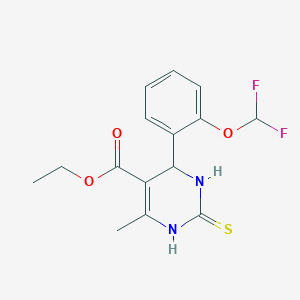

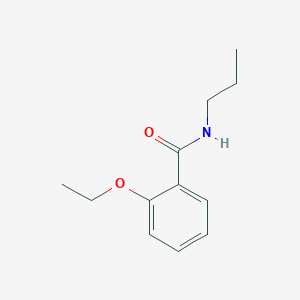
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
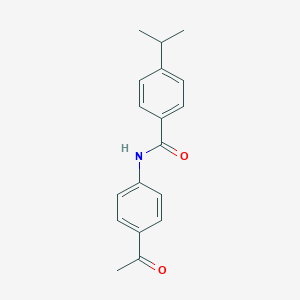


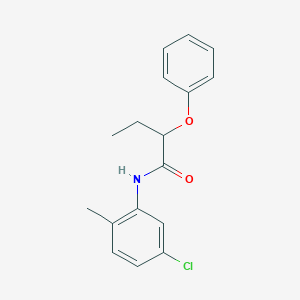
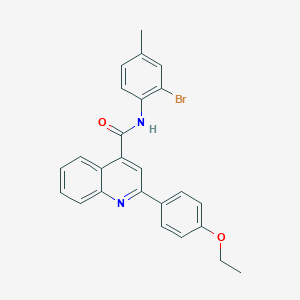
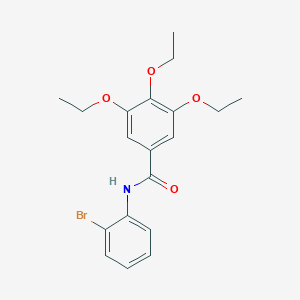
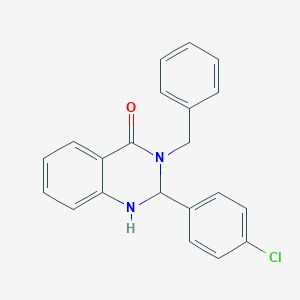
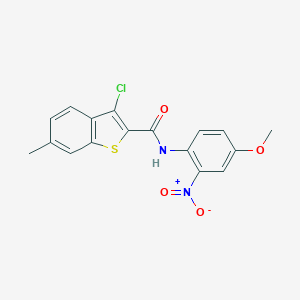
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)